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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)ethanol

Cat. No.: B014764

This guide provides an in-depth analysis of the spectroscopic data for 1-(2-
nitrophenyl)ethanol (CAS No. 3205-25-2), a key intermediate in various organic syntheses.[1]
[2][3] As a nitrated benzylic alcohol, its characterization is fundamental for professionals in
pharmaceutical development and materials science. This document moves beyond a simple
data repository to offer insights into the rationale behind spectroscopic analysis, ensuring both
accuracy and a deeper understanding of the molecular structure.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount before delving into its
spectroscopic signatures. 1-(2-Nitrophenyl)ethanol possesses a chiral center at the carbinol
carbon, an aromatic ring substituted with a sterically demanding nitro group ortho to the ethanol
substituent, and a hydroxyl group capable of hydrogen bonding. These features give rise to a
unique and interpretable set of spectroscopic data.

Caption: Molecular structure of 1-(2-Nitrophenyl)ethanol.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. The spectrum of 1-(2-nitrophenyl)ethanol provides a clear fingerprint of
its proton environments.
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Experimental Protocol: 'H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-nitrophenyl)ethanol in 0.6-0.7
mL of deuterated chloroform (CDCIs). The use of a deuterated solvent is critical to avoid
large solvent signals that would obscure the analyte's resonances.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing a reliable
reference point.

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.

o Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength
provides better signal dispersion and resolution.

o Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

o Co-add a minimum of 8 scans to improve the signal-to-noise ratio.

o Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by
phase and baseline correction. Integrate the signals to determine the relative number of
protons for each resonance.

'H NMR Data and Interpretation

The following table summarizes the reported *H NMR data for 1-(2-nitrophenyl)ethanol in
CDCls.[1]
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment

(3) ppm
Hz

~7.90 m - 1H Aromatic (Ph-H)

~7.84 m - 1H Aromatic (Ph-H)

~7.66 m - 1H Aromatic (Ph-H)

~7.44 m - 1H Aromatic (Ph-H)
~6.5 Hz

~5.42 m (quartet) 1H Ph-CH(OH)
(expected)

~2.33 d 3.5Hz 1H OH

~1.58 d 5.1 Hz 3H CHs

Interpretation Insights:

e Aromatic Region (7.44-7.90 ppm): The four protons on the benzene ring appear as a
complex multiplet (m) in the downfield region. This is due to the deshielding effect of the
aromatic ring current and the electron-withdrawing nitro group. The ortho-substitution pattern
leads to a complex splitting that is often difficult to resolve into simple first-order patterns.

e Benzylic Proton (5.42 ppm): The single proton on the carbon bearing the hydroxyl group (the
carbinol proton) is significantly deshielded by both the adjacent aromatic ring and the
electronegative oxygen atom. It is expected to be a quartet due to coupling with the three
methyl protons (n+1 rule, 3+1=4).

e Hydroxyl Proton (2.33 ppm): The hydroxyl proton appears as a doublet, indicating coupling to
the benzylic proton.[1] The chemical shift of this proton can be highly variable and is
dependent on concentration, temperature, and solvent due to hydrogen bonding and
chemical exchange.[4][5] In many cases, rapid exchange can average out the coupling,
resulting in a broad singlet.[5]

¢ Methyl Protons (1.58 ppm): The three protons of the methyl group appear as a doublet, as
they are coupled to the single benzylic proton (n+1 rule, 1+1=2).
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Caption: *H-H spin-spin coupling in 1-(2-nitrophenyl)ethanol.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. While an
experimental spectrum for 1-(2-nitrophenyl)ethanol is not readily available in public
databases, its key features can be reliably predicted based on established chemical shift theory
and data from analogous compounds.

Expected *C NMR Characteristics

o Sample Preparation & Acquisition: The protocol is similar to *H NMR, though a higher
concentration of the sample (20-50 mg) and a greater number of scans are typically required
due to the low natural abundance of the 13C isotope. Proton decoupling is standardly applied
to simplify the spectrum to a series of singlets, where each unique carbon environment gives
one peak.

e Predicted Chemical Shifts:

o Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the
unsymmetrical substitution. The carbon attached to the nitro group (C-NO2) will be
significantly deshielded, likely appearing around 147-150 ppm. The carbon bearing the
ethanol substituent (C-CHOH) would be expected in the 140-145 ppm range. The
remaining four aromatic carbons (CH) would resonate between 124-134 ppm.

o Carbinol Carbon (-CHOH): This carbon, being attached to an electronegative oxygen, will
be found in the aliphatic downfield region, typically between 65-75 ppm.[5]

o Methyl Carbon (-CHs): The methyl carbon will be the most upfield signal, expected in the
20-25 ppm range.

Predicted *C NMR Data Table
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Predicted Chemical Shift

Assignment Rationale
(3) ppm
Strong deshielding by the nitro
~148 C-NO:2
group.
Quaternary aromatic carbon,
~142 C-CH(OH)CHs _
deshielded.
) Standard range for aromatic
124-134 Aromatic CH )
methine carbons.
Deshielded by the attached
~70 Ph-CH(OH)
hydroxyl group.[5]
Typical aliphatic carbon
~24 CHs P P

chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule by probing their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Modern IR spectroscopy often employs an ATR accessory for its simplicity and minimal sample
preparation.

e Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by
wiping it with a solvent like isopropanol and taking a background spectrum.

o Sample Application: Place a small amount of the solid or liquid 1-(2-nitrophenyl)ethanol
directly onto the ATR crystal.

» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Co-add 16-32 scans at a resolution of 4 cm~! to obtain a high-quality spectrum.
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Expected IR Data and Interpretation

The IR spectrum of 1-(2-nitrophenyl)ethanol will be dominated by absorptions from the
hydroxyl, nitro, and aromatic groups.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b014764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Expected
Frequency (cm™?)

Vibration Type

Intensity Interpretation

3500-3200

O-H stretch
(hydrogen-bonded)

This is a hallmark of

alcohols.[6] The
Strong, Broad broadness is due to
intermolecular

hydrogen bonding.

3100-3000

Aromatic C-H stretch

Characteristic of sp?
C-H bonds in the

benzene ring.

Medium

2980-2850

Aliphatic C-H stretch

Arises from the C-H
Medium bonds of the methyl

and methine groups.

1550-1475

Asymmetric NO2
stretch

A very strong and
characteristic
absorption for
aromatic nitro
compounds.[7][8][9]

Strong Conjugation with the
ring lowers the
frequency compared
to aliphatic nitro

compounds.[8][10]

1360-1290

Symmetric NO2
stretch

The second key
Strong diagnostic peak for

the nitro group.[7][8]

~1600, ~1450

Aromatic C=C ring

stretch

These absorptions are
Medium characteristic of the

benzene ring itself.
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A strong band
confirming the
1260-1050 C-O stretch Strong presence of the

alcohol functional

group.[6]

This strong band in

the fingerprint region
C-H out-of-plane bend ) o
~750 Strong is often indicative of
(ortho-subst.) ] o
1,2-disubstitution on a

benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: Electron lonization (EI)-MS

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

« lonization: Bombard the sample with high-energy electrons (typically 70 eV). This process
ejects an electron from the molecule, forming a radical cation known as the molecular ion
(M+e),

o Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into
smaller, more stable ions.

o Detection: The ions are separated by their m/z ratio in a mass analyzer and detected.

Expected Fragmentation Pattern

The molecular weight of 1-(2-nitrophenyl)ethanol is 167.16 g/mol .[2][11] The mass spectrum
is expected to show a molecular ion peak at m/z = 167. The fragmentation will be governed by
the stability of the resulting ions and neutral losses.

Major Fragmentation Pathways:
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e 0-Cleavage: This is a dominant fragmentation pathway for alcohols.[12][13] Cleavage of the
C-C bond between the methyl group and the carbinol carbon is highly favorable as it results

in a resonance-stabilized ion.

o Loss of a methyl radical (*CHs): M*e - 15 — [M-15]*. This would lead to a prominent peak
at m/z = 152. This fragment, [C7HsNO2]*, is the base peak in many similar benzylic

alcohols.
o Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da).[12][14]
o M+e-18 — [M-18]*s. This would result in a peak at m/z = 149.
o Fragmentation of the Nitro Group: The nitro group can also direct fragmentation.
o Loss of eNOz2: M*e - 46 — [M-46]*. A peak at m/z = 121 corresponding to the [CsHoO]* ion.

o Loss of s*OH: M*e - 17 -~ [M-17]*. A peak at m/z = 150. This is common in benzylic
alcohols.

[CBHONO3]+-
m/z = 167
(Molecular Ion)

O(-Cleavag%)ehydrati(%\ﬁtro loss

M- CH | (IM-H201+) (M- -NO2}+
m/z = 149 m/z = 121

(Base Peak)

Hydroxyl loss

[M - «OH]+
m/z = 150

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for 1-(2-nitrophenyl)ethanol in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating
characterization of 1-(2-nitrophenyl)ethanol. The H NMR confirms the connectivity and
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relative orientation of the protons. The predicted 3C NMR spectrum maps the carbon
framework. IR spectroscopy definitively identifies the key alcohol and nitro functional groups,
while mass spectrometry confirms the molecular weight and provides structural clues through
predictable fragmentation patterns. This guide serves as a practical reference for the analysis
of this compound and as a framework for interpreting the spectroscopic data of related
molecules in drug development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 1-(2-Nitrophenyl)ethanol: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014764#1-2-nitrophenyl-ethanol-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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